molecular formula C21H17NO4 B5614952 (E)-3-[3-[(2-methyl-5-phenylfuran-3-carbonyl)amino]phenyl]prop-2-enoic acid

(E)-3-[3-[(2-methyl-5-phenylfuran-3-carbonyl)amino]phenyl]prop-2-enoic acid

Cat. No.: B5614952
M. Wt: 347.4 g/mol
InChI Key: JQMVUAYFYRCGHV-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[3-[(2-methyl-5-phenylfuran-3-carbonyl)amino]phenyl]prop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a furan ring, a phenyl group, and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[3-[(2-methyl-5-phenylfuran-3-carbonyl)amino]phenyl]prop-2-enoic acid typically involves multiple steps. One common approach is the condensation reaction between 2-methyl-5-phenylfuran-3-carboxylic acid and 3-aminoacetophenone, followed by the formation of the (E)-prop-2-enoic acid moiety through a Wittig reaction. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triphenylphosphine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[3-[(2-methyl-5-phenylfuran-3-carbonyl)amino]phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

(E)-3-[3-[(2-methyl-5-phenylfuran-3-carbonyl)amino]phenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-[3-[(2-methyl-5-phenylfuran-3-carbonyl)amino]phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-phenylfuran-3-carboxylic acid
  • 3-aminoacetophenone
  • Furan-2,3-dione derivatives

Uniqueness

(E)-3-[3-[(2-methyl-5-phenylfuran-3-carbonyl)amino]phenyl]prop-2-enoic acid is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-[3-[(2-methyl-5-phenylfuran-3-carbonyl)amino]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-14-18(13-19(26-14)16-7-3-2-4-8-16)21(25)22-17-9-5-6-15(12-17)10-11-20(23)24/h2-13H,1H3,(H,22,25)(H,23,24)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMVUAYFYRCGHV-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.